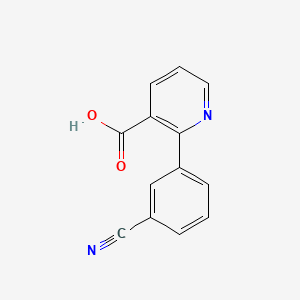

2-(3-Cyanophenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRZXTAVUYRGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594092 | |

| Record name | 2-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218138-63-7 | |

| Record name | 2-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Cyanophenyl Nicotinic Acid

Direct Synthesis of 2-(3-Cyanophenyl)nicotinic acid

The direct construction of this compound is a primary focus for efficient synthesis.

Condensation Reactions Involving 3-Cyanobenzaldehyde (B1676564) and Nicotinic Acid

A theoretically straightforward approach to this compound would be the direct condensation of 3-cyanobenzaldehyde and a suitable derivative of nicotinic acid. However, a review of the scientific literature indicates that this specific transformation is not a well-documented or common synthetic method. Most syntheses of pyridine (B92270) rings rely on condensation reactions of amines and carbonyl compounds or cycloaddition reactions nih.gov. The direct coupling of an aldehyde to a pre-existing pyridine ring at the 2-position, while displacing a group or activating a C-H bond, presents significant chemical challenges.

While no specific catalytic systems are reported for the direct condensation of 3-cyanobenzaldehyde and nicotinic acid, one could hypothesize potential conditions based on related organic transformations. Such a reaction would likely require the activation of the C-H bond at the 2-position of the nicotinic acid ring, a notoriously difficult task. Transition metal catalysts, known for facilitating C-H activation, could be explored. For instance, palladium catalysts are widely used for the arylation of pyridine C-H bonds, though typically this is applied to pyridine N-oxides or requires a directing group nih.gov. The reaction would also need to overcome the potential for the aldehyde to react with itself or for the nicotinic acid to undergo decarboxylation under harsh conditions.

Given the lack of established procedures, optimizing the yield and purity for this hypothetical reaction would involve extensive screening of catalysts, solvents, temperatures, and reactants. Key challenges would include minimizing side reactions, such as the formation of self-condensation products of the aldehyde and ensuring the regioselective functionalization at the C-2 position of the nicotinic acid. Purification would likely involve chromatographic methods to separate the desired product from starting materials and any byproducts.

Novel Synthetic Approaches to the 2-Aryl-3-carboxypyridine Core

More established and versatile methods focus on constructing the 2-aryl-3-carboxypyridine core through modern synthetic strategies.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of 2-arylpyridines. nih.gov These methods typically involve the coupling of a pre-functionalized pyridine ring with an aryl partner or the construction of the pyridine ring itself through an annulation process.

One prominent strategy is the direct C-H arylation of pyridine derivatives. For instance, the arylation of nicotinic acid-derived amides at the 3 or 4-positions has been achieved using a Pd(0) catalyst with an aryl bromide nih.gov. While this has not been shown for the 2-position of nicotinic acid itself, direct arylation of pyridine N-oxides at the 2-position is a well-established method wikipedia.org. A plausible route to this compound could, therefore, involve the palladium-catalyzed arylation of a 2-halonicotinic acid ester with a (3-cyanophenyl)boronic acid (a Suzuki-Miyaura coupling) or another organometallic reagent, followed by hydrolysis of the ester. The use of cesium carbonate as a base has been shown to improve yields in similar palladium-catalyzed couplings involving cyanopyridine moieties beilstein-journals.org.

The table below summarizes various palladium-catalyzed methods that could be adapted for the synthesis of the 2-aryl-nicotinic acid scaffold.

Table 1: Palladium-Catalyzed Reactions for Aryl-Pyridine Synthesis

| Reaction Type | Pyridine Substrate | Aryl Source | Catalyst/Ligand Example | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Halonicotinate | Arylboronic acid | Pd(PPh₃)₄ | Well-established, high yields, good functional group tolerance. |

| Direct C-H Arylation | Nicotinic acid-derived amide | Aryl bromide | Pd(OAc)₂ / P(o-tol)₃ | Avoids pre-functionalization of the pyridine ring. nih.gov |

| C-H Arylation of N-Oxide | Nicotinic acid N-oxide | Aryl halide | Pd(OAc)₂ | Activates the 2-position for arylation. wikipedia.org |

| Decarboxylative Annulation | 2-Arylbenzoic acids | mdpi.comFullerene (as alkene) | Palladium catalyst | A formal [4+2] annulation to form fused systems. nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical route to highly substituted pyridines. nih.gov A general strategy for synthesizing the 2-aryl-3-carboxypyridine core involves the condensation of an aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source.

For the synthesis of a precursor to this compound, a plausible MCR could involve the reaction of 3-cyanobenzaldehyde, a pyruvate (B1213749) ester (or a related 1,3-dicarbonyl compound), and ammonia (or an ammonium (B1175870) salt). This approach, related to the Hantzsch pyridine synthesis, would construct the dihydropyridine (B1217469) ring, which can then be oxidized to the aromatic pyridine. The ester group at the 3-position can subsequently be hydrolyzed to the desired carboxylic acid. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be effective for some MCRs leading to pyridine derivatives nih.gov.

The following table illustrates the general components that can be used in MCRs to generate substituted pyridine rings.

Table 2: Components for Multicomponent Pyridine Synthesis

| Component 1 | Component 2 | Component 3 | Resulting Feature |

|---|---|---|---|

| Aldehyde (e.g., 3-Cyanobenzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Ammonia/Ammonium Acetate | Forms the C2, C6, and the aryl substituent at C2. |

| Malononitrile dimer | Salicylaldehyde | Malonic Acid | Leads to complex fused pyridine systems like chromeno[2,3-b]pyridines. nih.gov |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | A route to functionalized 3-cyanopyrroles, showcasing MCR versatility. nih.gov |

These novel approaches, particularly those utilizing palladium catalysis and multicomponent strategies, provide robust and flexible pathways to the 2-aryl-3-carboxypyridine core, enabling the synthesis of compounds like this compound and its derivatives for further investigation.

Synthetic Routes to Key Precursors and Intermediates

The construction of this compound relies on the availability of two key building blocks: a functionalized nicotinic acid core and a cyanophenyl component.

3-Cyanopyridine (B1664610) (nicotinonitrile) is a crucial industrial intermediate for the synthesis of nicotinic acid (Niacin, Vitamin B3) and its derivatives. researchgate.netwikipedia.org

H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O wikipedia.org

This method is highly efficient for large-scale production. wikipedia.org Other processes include the oxidation of 2-methylglutaronitrile (B1199711) or the reaction of nicotinamide (B372718) with dehydrating agents like phosphorus pentoxide.

The cyano group of cyanopyridine derivatives can be hydrolyzed to a carboxylic acid. For instance, 3-cyanopyridine can be hydrolyzed to nicotinic acid by refluxing with concentrated hydrochloric acid, yielding nicotinic acid hydrochloride in nearly theoretical amounts. google.com A subsequent neutralization step liberates the free nicotinic acid. google.com Similarly, more complex substituted cyanopyridines, such as 2,6-dichloro-5-fluoro-3-cyanopyridine, can be hydrolyzed. This is often a two-step process where the nitrile is first converted to the corresponding nicotinamide using concentrated sulfuric acid, which is then transformed into the nicotinic acid derivative by reacting it with a nitrite (B80452) salt, like sodium nitrite, under acidic conditions. google.comgoogle.com.na A one-step hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine to the corresponding acid can also be achieved using a mixture of concentrated sulfuric and hydrochloric acids at reflux. google.comgoogle.com.na

Biocatalytic methods for converting 3-cyanopyridine to nicotinic acid have emerged as a promising green alternative to traditional chemical synthesis. nih.gov These processes utilize nitrilase enzymes from various microorganisms, which can hydrolyze the nitrile group directly to a carboxylic acid under mild conditions, often with high selectivity and yield. nih.govnih.govfrontiersin.org This avoids the harsh reaction conditions and unwanted byproducts associated with chemical hydrolysis. nih.govfrontiersin.org

Several microbial strains have been identified and optimized for this biotransformation. The enzyme nitrilase allows for a more selective synthesis, as further hydrolysis of the desired amide to nicotinic acid can be avoided if nicotinamide is the target product. wikipedia.org Research has focused on improving enzyme productivity and stability through techniques like hyperinduction and immobilization. nih.gov For example, using hyper-induced whole cells of Gordonia terrae MTCC8139, a high yield of nicotinic acid was achieved in a fed-batch reaction. nih.gov Similarly, strains like Nocardia globerula NHB-2 and recombinant E. coli have been effectively used for nicotinic acid production. frontiersin.org

| Microorganism | Key Findings | Reference |

|---|---|---|

| Gordonia terrae MTCC8139 | Hyperinduction of nitrilase led to the accumulation of 202 g (1.65 M) of nicotinic acid in 330 minutes at a 1 L scale. The catalytic productivity increased from 8.95 to 15.3 g/h/g dcw. | nih.gov |

| Nocardia globerula NHB-2 | A fed-batch reaction at a 1 L scale produced 123.11 g of nicotinic acid at a rate of 24 g/h/g DCW. | frontiersin.org |

| Fusarium proliferatum ZJB-09150 | Under optimized conditions, 60 mM of 3-cyanopyridine was converted to nicotinic acid in 15 minutes, showing potential for large-scale production. | researchgate.net |

| Rhodococcus rhodochrous J1 | Reported as the first nitrilase-catalyzed process for nicotinic acid production from 3-cyanopyridine, achieving a 100% yield. | nih.govfrontiersin.org |

The synthesis of the (3-cyanophenyl)boronic acid precursor for the Suzuki coupling requires the functionalization of an aryl cyanide. A common route would start from an aryl halide, such as 3-bromobenzonitrile. This starting material can be converted into the desired boronic acid through a lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. This method allows for the introduction of the boronic acid group, making the cyanophenyl moiety ready for palladium-catalyzed cross-coupling reactions.

Preparation of 3-Cyanopyridine and its Derivatives

Chemical Transformations of this compound

While specific literature on the reactivity of this compound is scarce, its chemical behavior can be predicted based on its constituent functional groups: the carboxylic acid and the nitrile.

The carboxylic acid group attached to the pyridine ring is expected to undergo typical reactions of carboxylic acids. These include:

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

Amidation: Conversion to amides by reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents).

Reduction: Reduction to the corresponding primary alcohol, 2-(hydroxymethyl)pyridine derivative, using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Removal of the carboxyl group under harsh thermal conditions, although this can be challenging for pyridine carboxylic acids.

The nitrile group on the phenyl ring also offers several avenues for transformation:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide, 2-(3-carbamoylphenyl)nicotinic acid, or the dicarboxylic acid, 2-(3-carboxyphenyl)nicotinic acid.

Reduction: The nitrile can be reduced to a primary amine, yielding 2-(3-(aminomethyl)phenyl)nicotinic acid, using reagents like catalytic hydrogenation or lithium aluminum hydride.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring.

These potential transformations highlight the utility of this compound as a versatile scaffold for the synthesis of a wide range of more complex molecules.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for synthetic modifications, allowing for the formation of esters, amides, and the reduction to alcohols or aldehydes.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com For pyridinecarboxylic acids like nicotinic acid, the basicity of the pyridine nitrogen can be a point of concern as it can be protonated by the acid catalyst. masterorganicchemistry.com However, esterification can proceed effectively. orientjchem.org Alternatively, solid acid catalysts such as MoO₃/SiO₂ have been used as bifunctional catalysts for the esterification of nicotinic acid, replacing homogeneous catalysts like sulfuric acid. orientjchem.org Non-catalytic methods have also been developed, for instance, by reacting nicotinic acid directly with a water-immiscible, high-boiling point alcohol at reflux, which allows for the continuous removal of water to drive the reaction to completion. google.com Another route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. google.com

Amidation: The direct formation of an amide from a carboxylic acid and an amine is challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.orgwisdomlib.orgkhanacademy.org The mechanism involves the carboxylic acid adding to the DCC molecule to create a good leaving group, which is subsequently displaced by the amine. libretexts.orgyoutube.com This method is crucial in peptide synthesis and has been applied to the synthesis of N-phenyl nicotinamide derivatives. wisdomlib.org An alternative strategy for amidation involves first converting the nicotinic acid to its ester and then treating the ester with ammonium hydroxide (B78521) to yield the nicotinamide. google.com

A summary of common esterification and amidation reactions is presented below:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | masterorganicchemistry.com |

| Solid-Phase Catalysis | Alcohol, MoO₃/SiO₂ Catalyst, Reflux | Ester | orientjchem.org |

| Non-Catalytic Esterification | High-boiling Alcohol, Reflux | Ester | google.com |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | Amide | libretexts.orgwisdomlib.org |

| From Ester | Ester, Ammonium Hydroxide | Amide | google.com |

The carboxylic acid functionality of this compound can be reduced to yield primary alcohols or, with more difficulty, aldehydes.

Reduction to Primary Alcohols: Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). openstax.orglibretexts.org The powerful reducing agent, lithium aluminum hydride (LiAlH₄), is typically required for the efficient conversion of carboxylic acids and their esters to primary alcohols. openstax.orglibretexts.orgmasterorganicchemistry.comwizeprep.commasterorganicchemistry.comnumberanalytics.comambeed.comlibretexts.org The reaction proceeds via the formation of a complex aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step (often with acid) to release the primary alcohol. openstax.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The initial step involves the deprotonation of the acidic carboxylic acid proton, followed by reduction of the resulting carboxylate. masterorganicchemistry.com A common strategy involves first converting the carboxylic acid to its ester, which can then be reduced. masterorganicchemistry.com For example, methyl nicotinate (B505614) has been successfully reduced to 3-pyridyl methanol using NaBH₄ in a methanol-THF system under reflux, although this often requires a large excess of the reducing agent.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. Therefore, the reaction tends to proceed to the primary alcohol. Special, less reactive hydride reagents and carefully controlled reaction conditions are necessary to stop the reduction at the aldehyde stage.

| Transformation | Reagent | Product | Reference |

| Carboxylic Acid to Primary Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ workup | Primary Alcohol | ambeed.comlibretexts.org |

| Ester to Primary Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ workup | Primary Alcohol | openstax.orgwizeprep.com |

| Ester to Primary Alcohol | NaBH₄, Methanol, Refluxing THF | Primary Alcohol |

Reactions Involving the Cyano Group

The nitrile (cyano) group on the phenyl ring is another key site for chemical modification, primarily through hydrolysis and nucleophilic additions.

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions. wikipedia.org The hydrolysis of 3-cyanopyridine, a close structural analog, is a well-established industrial process for the production of nicotinamide (niacinamide) and nicotinic acid (niacin). mdpi.comgoogle.com

Basic Hydrolysis: Treatment with aqueous alkali, such as sodium hydroxide, can lead to the formation of the corresponding carboxylic acid salt. google.com Controlling the reaction conditions (e.g., temperature, concentration of base) can allow for the isolation of the intermediate amide. google.com

Acidic Hydrolysis: Heating in the presence of strong acids like sulfuric or hydrochloric acid typically leads to the complete hydrolysis of the nitrile to the carboxylic acid.

Enzymatic Hydrolysis: A highly selective method for converting nitriles to amides or acids involves the use of enzymes. Nitrilase enzymes, for instance from Rhodococcus rhodochrous, can catalyze the direct hydrolysis of 3-cyanopyridine to nicotinic acid with high yield and selectivity, avoiding the formation of the amide intermediate. mdpi.comasm.org This biocatalytic approach operates under mild conditions and is of significant industrial interest. wikipedia.orgasm.org

| Hydrolysis Type | Reagents/Catalyst | Primary Product | Reference |

| Basic Hydrolysis | Aqueous NaOH, Heat | Carboxylic Acid (salt) | google.com |

| Controlled Basic Hydrolysis | Aqueous NaOH (controlled conditions) | Amide | google.com |

| Acidic Hydrolysis | Aqueous H₂SO₄ or HCl, Heat | Carboxylic Acid | wikipedia.org |

| Enzymatic Hydrolysis | Nitrilase (e.g., from Rhodococcus) | Carboxylic Acid or Amide | mdpi.comasm.org |

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents.

Grignard Reagents: The addition of Grignard reagents (R-MgX) to nitriles is a classic method for the synthesis of ketones. masterorganicchemistry.comlibretexts.org The Grignard reagent adds to the nitrile carbon, forming an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. masterorganicchemistry.comresearchgate.net This reaction can sometimes be slow with aromatic nitriles, but the use of catalysts like zinc chloride (ZnCl₂) can significantly improve reaction rates and yields under mild conditions. researchgate.netnih.gov Depending on the reaction conditions and the nature of the Grignard reagent, further reactions can occur. nih.gov

| Nucleophile | Reagents | Intermediate | Final Product (after hydrolysis) | Reference |

| Grignard Reagent (R-MgX) | 1. R-MgX, Ether solvent 2. H₃O⁺ workup | Imine anion | Ketone | masterorganicchemistry.comlibretexts.org |

| Catalyzed Grignard Reaction | 1. R-MgX, cat. ZnCl₂, THF 2. H₃O⁺ workup | Imine anion | Ketone | researchgate.netnih.gov |

Electrophilic and Nucleophilic Substitutions on the Pyridine and Phenyl Rings

The reactivity of the two aromatic rings towards substitution reactions is influenced by the existing substituents and, in the case of the pyridine ring, the nitrogen heteroatom.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the electronegative nitrogen atom. youtube.comwikipedia.org Furthermore, under the strongly acidic conditions often used for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. youtube.comwikipedia.orgquora.com Electrophilic substitution on pyridine, when it occurs, is directed to the 3-position (meta to the nitrogen). quora.com The phenyl ring in this compound is substituted with a cyano group, which is a deactivating, meta-directing group. The other substituent is the nicotinic acid moiety. A kinetic study on the nitration of 2-phenylpyridine (B120327) showed that the reaction occurs on the conjugate acid, with substitution occurring on the phenyl ring. rsc.org Therefore, electrophilic attack is most likely to occur on the phenyl ring, directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.compearson.comquora.comgcwgandhinagar.com This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. stackexchange.comquora.com The presence of the electron-withdrawing 3-cyanophenyl group at the 2-position would further activate the pyridine ring for nucleophilic attack. Conversely, the phenyl ring, unless activated by other strong electron-withdrawing groups, is generally unreactive towards nucleophilic aromatic substitution. Therefore, nucleophilic substitution reactions are most likely to occur on the pyridine ring of this compound.

| Ring System | Reaction Type | Reactivity & Regioselectivity | Rationale | Reference |

| Pyridine Ring | Electrophilic Substitution | Deactivated; Meta-directing (position 5) | Electron-withdrawing nitrogen atom; protonation under acidic conditions. | youtube.comquora.com |

| Phenyl Ring | Electrophilic Substitution | Deactivated; Meta-directing (relative to CN) | Cyano group is deactivating and meta-directing. | youtube.com |

| Pyridine Ring | Nucleophilic Substitution | Activated; Ortho/Para-directing (positions 4 & 6) | Electronegative nitrogen stabilizes anionic intermediate. | stackexchange.comquora.comgcwgandhinagar.com |

| Phenyl Ring | Nucleophilic Substitution | Generally unreactive | Lacks strong activation for SNAr. | - |

Regioselectivity and directing effects of substituents

The regioselectivity of further chemical transformations on this compound is dictated by the electronic properties of the substituents and the nature of the aromatic rings. Both the pyridine and benzene rings are electron-deficient, which influences their susceptibility to electrophilic and nucleophilic attack.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further enhanced by the presence of the electron-withdrawing carboxylic acid group at the 3-position and the 3-cyanophenyl group at the 2-position. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. organic-chemistry.org When it does occur, substitution is typically directed to the C5 position, which is the least deactivated position in the ring. The nitrogen atom and the existing substituents at C2 and C3 direct incoming electrophiles away from the C4 and C6 positions.

Benzene Ring: The benzene ring is substituted with a cyano group, which is a strong electron-withdrawing group. The cyano group is a meta-director for electrophilic aromatic substitution. google.com Therefore, any electrophilic attack on the benzene ring would be expected to occur at the positions meta to the cyano group (C5' and C2' relative to the point of attachment to the pyridine ring). However, the C2' position is already substituted with the pyridine ring. Thus, electrophilic substitution on the phenyl ring is most likely to occur at the C5' position.

Halogenation and Alkylation Strategies

Further functionalization of this compound through halogenation and alkylation can provide access to a wider range of derivatives with potentially interesting biological or material properties. The strategies for these transformations must again consider the electronic nature of the molecule.

Halogenation

Halogenation of this compound can be approached through different mechanisms, with the regiochemical outcome being highly dependent on the reaction conditions.

Electrophilic Halogenation: Direct electrophilic halogenation of the pyridine ring would likely require forcing conditions and would be expected to occur at the C5 position, as discussed in the regioselectivity section. nih.gov Halogenation of the benzene ring via an electrophilic pathway is also possible, targeting the C5' position, though it would be significantly deactivated. Common halogenating agents for such reactions include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a strong acid.

Radical Halogenation: Radical halogenation could potentially occur at benzylic or allylic positions if such were present. In the case of this compound, there are no such positions. However, under certain conditions, radical halogenation of the aromatic rings could be induced, although this is generally less selective than electrophilic substitution.

Table 2: Predicted Halogenation Strategies for this compound

| Reaction Type | Reagents | Predicted Major Product |

| Electrophilic Bromination | NBS, H₂SO₄ | 5-Bromo-2-(3-cyanophenyl)nicotinic acid |

| Electrophilic Chlorination | NCS, H₂SO₄ | 5-Chloro-2-(3-cyanophenyl)nicotinic acid |

It is important to note that these are predicted outcomes based on the electronic properties of the molecule, and experimental verification would be necessary to confirm the regioselectivity.

Alkylation

Alkylation of this compound can be envisioned to occur at several positions, including the nitrogen atom of the pyridine ring, or on the aromatic rings via different mechanisms.

N-Alkylation: The nitrogen atom of the pyridine ring is a nucleophilic site and can be alkylated using alkyl halides or other electrophilic alkylating agents. This would lead to the formation of a pyridinium (B92312) salt. The presence of the electron-withdrawing groups would decrease the nucleophilicity of the nitrogen, potentially requiring more reactive alkylating agents or harsher conditions. acs.org

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. wikipedia.org However, this reaction is generally not successful on strongly deactivated rings like pyridine and cyanobenzene. libretexts.org Therefore, direct Friedel-Crafts alkylation of either the pyridine or the benzene ring of this compound is expected to be unsuccessful.

Nucleophilic Alkylation: Given the electron-deficient nature of both rings, nucleophilic aromatic substitution (SNA) of a suitable leaving group could be a viable strategy for alkylation. For instance, if a halogen atom were introduced at the C5 position of the pyridine ring, it could potentially be displaced by a carbon nucleophile.

Directed C-H Alkylation: Modern synthetic methods involving transition-metal catalyzed C-H activation could offer a more direct route for alkylation. Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been reported, typically occurring at the ortho-position of the phenyl ring. rsc.org In the case of this compound, this could potentially lead to alkylation at the C2' or C4' position of the cyanophenyl ring, directed by the pyridine nitrogen.

Table 3: Potential Alkylation Strategies for this compound

| Reaction Type | Reagents | Predicted Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-(3-cyanophenyl)pyridinium-3-carboxylate |

| Directed C-H Alkylation | Alkyl Iodide, Pd catalyst | 2-(2-Alkyl-3-cyanophenyl)nicotinic acid or 2-(4-Alkyl-3-cyanophenyl)nicotinic acid |

The feasibility and regioselectivity of these alkylation reactions would need to be determined experimentally, as the complex interplay of steric and electronic factors can lead to unexpected outcomes.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation

Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For 2-(3-Cyanophenyl)nicotinic acid , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the nicotinic acid and the 3-cyanophenyl rings.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (Pyridine) | 1H | |||

| H-5 (Pyridine) | 1H | |||

| H-6 (Pyridine) | 1H | |||

| H-2' (Phenyl) | 1H | |||

| H-4' (Phenyl) | 1H | |||

| H-5' (Phenyl) | 1H | |||

| H-6' (Phenyl) | 1H | |||

| COOH | 1H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The data presented here is a general representation.

The aromatic region of the spectrum would show a complex pattern of multiplets due to the spin-spin coupling between the protons on both aromatic rings. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, and its position can be confirmed by D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in This compound will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | |

| C-3 (Pyridine) | |

| C-4 (Pyridine) | |

| C-5 (Pyridine) | |

| C-6 (Pyridine) | |

| C-1' (Phenyl) | |

| C-2' (Phenyl) | |

| C-3' (Phenyl) | |

| C-4' (Phenyl) | |

| C-5' (Phenyl) | |

| C-6' (Phenyl) | |

| COOH | |

| CN |

Note: The chemical shifts are approximate and can vary based on experimental parameters.

The spectrum will feature signals for the pyridine (B92270) and phenyl ring carbons, as well as the quaternary carbons of the carboxylic acid and cyano groups. The chemical shifts of these carbons are indicative of their electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum of This compound would confirm the connectivity between adjacent protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, greatly simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). HMBC is crucial for identifying the connectivity between different structural fragments, for instance, confirming the bond between the C-2 of the pyridine ring and the C-1' of the phenyl ring. It is also instrumental in assigning quaternary carbons, such as the cyano and carboxylic acid carbons, by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its chemical formula. For This compound (C₁₃H₈N₂O₂), the experimentally determined exact mass would be compared to the calculated theoretical mass.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | ||

| [M-H]⁻ |

Note: The observed m/z values would be very close to the calculated values, confirming the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a compound and to analyze complex mixtures. An LC-MS analysis of a sample of This compound would involve passing the sample through an HPLC column to separate it from any impurities, followed by detection with a mass spectrometer. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with the mass spectrum of this peak confirming its identity. This method is highly sensitive and can detect even trace levels of impurities.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netsielc.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's covalent bonds. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: the carboxylic acid group, the nitrile group, and the aromatic ring systems.

The carboxylic acid moiety gives rise to two particularly prominent signals. A very broad absorption band is typically observed in the range of 2800-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxyl group. libretexts.orgresearchgate.net This broadening is a result of intermolecular hydrogen bonding. Additionally, a sharp and intense peak corresponding to the carbonyl (C=O) stretch is expected around 1710 cm⁻¹. libretexts.orgresearchgate.net

The presence of the cyano (-C≡N) functional group is confirmed by a sharp and intense absorption band in the region of 2220-2240 cm⁻¹. spectroscopyonline.com For aromatic nitriles specifically, this peak typically appears between 2240 and 2220 cm⁻¹. spectroscopyonline.com Studies on this compound have noted a characteristic band near 2220 cm⁻¹, confirming the presence of the cyano group.

The aromatic nature of the phenyl and pyridine rings is evidenced by several bands. C-H stretching vibrations for aromatic rings typically appear above 3000 cm⁻¹. researchgate.net Furthermore, C=C stretching vibrations within the aromatic rings produce a series of peaks in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2800 - 3500 (Broad) |

| Carboxylic Acid | C=O Stretch | ~1710 (Sharp, Strong) |

| Nitrile | C≡N Stretch | 2220 - 2240 (Sharp, Strong) |

| Aromatic Rings | C-H Stretch | >3000 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

This table is generated based on established spectroscopic data for the constituent functional groups. libretexts.orgresearchgate.netspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysislibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound—the pyridine ring, the cyano-substituted phenyl ring, and the carboxylic acid group—contribute to its UV absorption profile. The extended system of conjugation between the phenyl and pyridine rings is expected to be the dominant feature in the spectrum.

The parent compound, nicotinic acid, exhibits characteristic absorption maxima at approximately 213 nm and 261-263 nm in an acidic solution. nih.govstarna.com The presence of the 3-cyanophenyl substituent at the 2-position of the pyridine ring creates a more extensive conjugated system. This extension of conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands, particularly the π → π* transitions. For instance, 3-cyanopyridine (B1664610), a related structure, shows a maximum absorption at 265 nm. nih.gov Therefore, this compound is predicted to have its main absorption bands at wavelengths longer than those of nicotinic acid alone due to this extended π-electron system. Irradiation with ultraviolet light can lead to significant spectral changes as the compound undergoes photodecomposition. nih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound

| Chromophoric System | Predicted λmax (nm) | Electronic Transition Type |

| Phenyl-Pyridine Conjugated System | >265 | π → π |

| Pyridine Ring | ~215-220 | π → π |

This table is based on theoretical principles and data from analogous compounds. nih.govstarna.comnih.gov

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationlibretexts.orgnih.govchemicalbook.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is most suitable.

Method Development A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar organic compounds. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net To ensure consistent retention and peak shape, the aqueous component should be buffered to an acidic pH (e.g., pH 2.5-3.0 with phosphoric acid or a buffer salt). researchgate.netijnrd.org At this pH, the carboxylic acid group of the molecule is protonated, reducing its polarity and increasing its retention on the nonpolar C18 column. Detection is typically achieved using a UV detector set at a wavelength close to one of the compound's absorption maxima, such as 260 nm. sielc.com

Validation Any developed HPLC method must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines and typically includes the following parameters:

Linearity: The method demonstrates linearity over a specified concentration range, with correlation coefficients (r²) typically exceeding 0.99. researchgate.net

Accuracy: Assessed by recovery studies in a sample matrix, with acceptable recovery typically falling between 87% and 102%. researchgate.net

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should generally be less than 5%. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 3: Proposed RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (B84403) (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

This table outlines a hypothetical, yet standard, HPLC method based on common practices for similar analytes. nih.govresearchgate.netijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profilingnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of its carboxylic acid group, this compound is not suitable for direct GC-MS analysis, as it would likely undergo thermal decomposition in the injector port. myfoodresearch.com

Derivatization To make the compound amenable to GC analysis, a chemical derivatization step is necessary. The most common approach is esterification of the carboxylic acid group, for example, by reacting it with methanol in the presence of an acid catalyst to form the more volatile methyl 2-(3-cyanophenyl)nicotinate. This derivative can then be readily analyzed by GC-MS.

Impurity Profiling GC-MS is exceptionally useful for the identification and quantification of volatile impurities that may be present from the synthesis of this compound. Such impurities could include residual solvents, unreacted starting materials, or volatile by-products. The high sensitivity and selectivity of GC-MS, particularly when operated in selected ion monitoring (SIM) mode, allow for the detection of trace-level impurities. mdpi.comresearchgate.netsemanticscholar.org

Mass Spectrometry The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint. For a derivatized analyte like methyl 2-(3-cyanophenyl)nicotinate, the mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable and aids in structural confirmation. For instance, the mass spectrum of nicotinic acid itself shows a molecular ion at m/z 123 and key fragments at m/z 105 and 78. mdpi.comsemanticscholar.org A similar fragmentation logic would apply to its more complex derivatives.

Table 4: Hypothetical GC-MS Analysis of Derivatized this compound

| Analyte | Derivatization Method | GC Column | Expected MS Fragmentation |

| This compound | Esterification (e.g., with Methanol) | HP-5ms (5%-phenyl)-methylpolysiloxane | Molecular ion (M⁺) of the methyl ester; fragments corresponding to loss of -OCH₃, -COOCH₃, and cleavage of the ring structures. |

This table describes a standard approach for the GC-MS analysis of a non-volatile carboxylic acid. myfoodresearch.commdpi.comsemanticscholar.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules. These calculations provide a detailed picture of the electron distribution and energy landscape of a compound, which are fundamental to its chemical behavior.

DFT calculations are widely employed to predict the ground-state geometries and electronic properties of nicotinic acid derivatives. For instance, studies on a series of nicotinic acid benzylidenehydrazide derivatives have utilized the B3LYP functional with the 6-31G** basis set to optimize their molecular structures. epstem.netepstem.net Such calculations are crucial for determining key structural parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Further investigations into niacin and its derivatives, including halogenated and N-oxide forms, have been conducted at the DFT-B3LYP/6-311(d, p) level of theory. dergipark.org.tr These studies yield valuable information on electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. epstem.netepstem.netresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. epstem.netepstem.netresearchgate.net

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is vital for predicting how a molecule will interact with other molecules, including biological targets. For example, in nicotinic acid derivatives, the nitrogen and oxygen atoms are typically the most electronegative, representing potential sites for hydrogen bonding or coordination with metal ions. epstem.netepstem.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Nicotinic Acid Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinic Acid | -7.2 | -1.8 | 5.4 |

| 2-Chloronicotinic Acid | -7.5 | -2.1 | 5.4 |

| 6-Bromonicotinic Acid | -7.4 | -2.2 | 5.2 |

| Nicotinic Acid N-oxide | -7.1 | -2.5 | 4.6 |

This table presents hypothetical data based on trends observed in computational studies of nicotinic acid derivatives for illustrative purposes.

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of a molecule. nih.govacs.orgnih.gov For example, in a study of a dirhenium(I) dimer complex bridged by a nicotinic acid derivative, DFT calculations were used to interpret the absorption and emission spectra, providing insights into the charge transfer transitions. nih.gov Similarly, the characterization of novel acylhydrazones of nicotinic acid involved the use of spectral methods like IR, ¹H NMR, and ¹³C NMR, which can be complemented by theoretical predictions. nih.gov

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the identification and optimization of potential drug candidates.

Virtual screening involves the computational screening of large libraries of small molecules against a biological target, typically a protein, to identify those that are most likely to bind and exert a biological effect. nih.govnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening.

In the context of nicotinic acid derivatives, virtual screening has been employed to identify potential inhibitors for various enzymes. For instance, a study on N-acyl hydrazones, which can be derived from nicotinic acid, used structure-based virtual screening to identify new inhibitors of matrix metalloproteinase-13 (MMP-13), a key target in osteoarthritis. mdpi.com The process involves docking a database of compounds into the active site of the target protein and scoring them based on their predicted binding affinity. mdpi.com Hits from the virtual screen are then prioritized for experimental testing.

Once a potential hit is identified, molecular docking can provide detailed insights into its binding mode and the energetics of the interaction. This involves analyzing the specific interactions between the ligand and the amino acid residues of the protein's binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comnih.gov

For example, molecular docking studies of nicotinic acid derivatives with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) have been performed to understand their potential as antimicrobial agents. nih.gov The docking results, which include the binding energy and the specific interactions, can explain the observed biological activity and guide the chemical modification of the lead compound to improve its potency and selectivity. mdpi.commdpi.com In a study of nicotinamide (B372718) riboside, a niacin analog, molecular docking was used to investigate its potential as a multi-target agent against SARS-CoV-2 by predicting its binding to various viral and human proteins. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Nicotinic Acid Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr151, Gly121 | Hydrogen bond, Pi-Pi stacking |

| p38 MAP Kinase | -9.1 | Lys53, Met109, Asp168 | Hydrogen bond, Salt bridge |

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a window into the dynamic nature of 2-(3-Cyanophenyl)nicotinic acid, revealing its conformational flexibility and the stability of its interactions with biological targets over time.

Molecular dynamics simulations have been employed to explore the conformational landscape of this compound. A key aspect of its flexibility is the torsion angle between the phenyl and pyridine (B92270) rings. Studies have shown that this dihedral angle is approximately 58.6°, indicating a non-planar arrangement of the two rings. This specific conformation is believed to be crucial for its biological activity. The flexibility around this bond allows the molecule to adopt different conformations to fit into various binding sites.

MD simulations are pivotal in assessing the stability of the complex formed between this compound and its target proteins. These simulations can track the interactions, such as hydrogen bonds and hydrophobic contacts, over time to determine the residence time of the ligand in the binding pocket. For instance, simulations can reveal the dynamics of key hydrogen bonds between the carboxylic acid moiety of the ligand and specific amino acid residues of the target, confirming the stability of the bound complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for understanding how the structural features of this compound and its analogs relate to their biological activities, guiding the design of more potent compounds.

QSAR models have been developed to predict the biological activity of compounds related to this compound. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to establish a mathematical relationship with their observed biological activity. For example, a 3D-QSAR model might indicate that the presence of a hydrogen bond donor at a specific position and a hydrophobic group at another are critical for high activity.

Table 1: Key Molecular Descriptors in QSAR Models for this compound Analogs

| Descriptor Type | Description | Impact on Activity |

| Electronic | Partial charge on specific atoms | Influences electrostatic interactions |

| Steric | Molecular volume, surface area | Affects binding pocket fit |

| Hydrophobic | LogP (partition coefficient) | Governs solubility and membrane permeability |

| Topological | Connectivity indices | Describes molecular shape and branching |

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, a pharmacophore model might consist of a hydrogen bond donor (from the carboxylic acid), a hydrogen bond acceptor (from the cyano group or pyridine nitrogen), and two aromatic centers. This model serves as a 3D query to screen virtual libraries for new molecules with similar features and potentially higher activity. This approach is fundamental to designing novel derivatives with improved pharmacological profiles.

Structure Activity Relationship Sar Investigations of 2 3 Cyanophenyl Nicotinic Acid Analogues

Systematic Exploration of Structural Modifications

The potency and selectivity of compounds derived from the 2-(3-cyanophenyl)nicotinic acid core are highly dependent on the specific chemical functionalities at various positions of the molecule. Researchers have systematically altered the pyridine (B92270) ring, the cyanophenyl moiety, and the carboxylic acid group to elucidate the key determinants of activity.

Effects of Substituents on the Pyridine Ring

The pyridine ring of nicotinic acid derivatives serves as a crucial scaffold for orienting the other functional groups of the molecule. The introduction of substituents onto this ring can significantly influence the compound's interaction with its biological target. While specific SAR studies on the pyridine ring of this compound itself are not extensively documented in publicly available literature, general principles derived from related nicotinic acid-based LFA-1 antagonists can be informative. For instance, in a series of spirocyclic hydantoin (B18101) antagonists that incorporate a nicotinic acid linker, modifications to the pyridine ring were explored. The position of attachment of the linker to the pyridine ring is critical, with the 3-carboxy group being a key feature for interaction with the target protein.

Role of the Cyanophenyl Moiety and its Substitution Pattern

The cyanophenyl group is a recurring and vital structural feature in a number of potent LFA-1 inhibitors. In the context of 2-phenylnicotinic acid analogues, the cyano group, particularly at the meta- or para-position of the phenyl ring, has been shown to be important for high-affinity binding.

In a prominent series of spirocyclic hydantoin LFA-1 antagonists, a 4-cyanophenyl group was identified as a key component for potent activity. nih.gov The cyano group is believed to form important interactions within the binding site of LFA-1. The necessity of this group is highlighted by the significantly reduced potency observed when it is replaced with other substituents.

The substitution pattern on the phenyl ring is also critical. While the 3-cyanophenyl group is the focus of this article's subject compound, related research on LFA-1 antagonists has shown that the position of the cyano group can influence activity. For example, in the spirocyclic hydantoin series, the 4-cyanophenyl analogue was found to be highly potent. nih.gov The electronic and steric properties of other substituents on the phenyl ring can further modulate the activity.

| Compound/Analogue Feature | Observation | Reference |

| 4-Cyanophenyl Group | Essential for high potency in spirocyclic hydantoin LFA-1 antagonists. | nih.gov |

| Phenyl Ring Substitution | The position of the cyano group and other substituents impacts binding affinity. | nih.gov |

Impact of Carboxylic Acid Group Modifications

The carboxylic acid group of nicotinic acid is a key pharmacophoric element, often involved in critical interactions with the target protein, such as forming salt bridges or hydrogen bonds with basic residues in the binding site. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties. Therefore, modifications of this group, including its replacement with bioisosteres, are a common strategy in drug design.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. nih.gov These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially improving properties like metabolic stability and cell permeability. For instance, tetrazoles are frequently used as carboxylic acid surrogates and have been successfully incorporated into numerous approved drugs. nih.gov

| Carboxylic Acid Bioisostere | Key Features | Reference |

| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. | nih.gov |

| Acyl Sulfonamide | Can offer improved lipophilicity and metabolic stability. | nih.gov |

| Phosphonic/Phosphinic Acids | More polar than carboxylic acids, can alter binding and activity. | nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry can play a profound role in the biological activity of drug molecules, as stereoisomers can exhibit different binding affinities and efficacies. While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to significant differences in activity.

In the development of spirocyclic hydantoin LFA-1 antagonists, which are structurally related to analogues of this compound, stereochemistry was found to be a critical determinant of potency. Specifically, the (5S, 9R) stereoisomer of a spirocyclic hydantoin containing a 4-cyanophenyl group and a nicotinic acid linker was identified as the most active. nih.gov This highlights that the precise three-dimensional arrangement of the cyanophenyl and nicotinic acid moieties is crucial for optimal interaction with the LFA-1 binding site. The other stereoisomers were significantly less active, demonstrating a high degree of stereoselectivity.

This finding underscores the importance of controlling stereochemistry in the design of LFA-1 inhibitors based on a 2-phenylnicotinic acid scaffold. The specific spatial orientation of the key interacting groups dictates the ability of the molecule to fit into the binding pocket and engage with the necessary amino acid residues.

SAR within Specific Biological Target Classes

The principles of SAR are most powerfully applied within a specific biological target class, where the interactions between a series of related compounds and the target protein can be systematically probed.

Ligands for Leukocyte Function-Associated Antigen-1 (LFA-1)

The interaction between LFA-1 and its primary ligand, intercellular adhesion molecule-1 (ICAM-1), is a key event in the inflammatory cascade. nih.gov Small molecule inhibitors of this interaction, including analogues of this compound, have been extensively investigated.

The SAR of LFA-1 antagonists based on a 2-phenylnicotinic acid scaffold reveals several key features for potent inhibition:

A Carboxylic Acid or Bioisostere: This group is essential for interacting with a key binding site on LFA-1.

An Aromatic Ring System: The phenyl ring, often substituted with a cyano group, occupies a hydrophobic pocket.

A Specific Three-Dimensional Conformation: As discussed, the correct stereochemistry is crucial for aligning the key interacting moieties.

The development of spirocyclic hydantoin LFA-1 antagonists provides a detailed case study. The lead compound in this series, which features a nicotinic acid group linked to a spirocyclic core with a 4-cyanophenyl substituent, demonstrated potent inhibition of LFA-1. nih.gov The SAR studies for this series confirmed the importance of each of these structural elements.

| Structural Feature | Role in LFA-1 Inhibition | Reference |

| Nicotinic Acid Moiety | Provides a critical carboxylic acid for binding. | nih.gov |

| Cyanophenyl Group | Occupies a key binding pocket and contributes to high affinity. | nih.gov |

| Spirocyclic Scaffold | Provides a rigid framework to orient the key pharmacophores correctly. | nih.gov |

| Specific Stereochemistry | Essential for optimal fit and interaction with the LFA-1 binding site. | nih.gov |

Enzyme Inhibitors

Analogues bearing the cyanophenyl moiety have been identified as potent inhibitors of key enzymes such as Xanthine (B1682287) Oxidase and Cyclooxygenase-2.

Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov SAR studies have revealed that the cyanophenyl group is a key feature for potent XO inhibition.

In one study, a series of 1-phenylpyrazoles were evaluated for XO inhibitory activity. It was discovered that for analogues based on the 1-(3-Cyanophenyl)-1H-pyrazole-4-carboxylic acid scaffold, the presence of a large alkoxy group at the 4-position of the cyanophenyl ring was crucial for potent activity. researchgate.net The compound with a neopentyloxy substituent, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700), was identified as the most potent inhibitor in the series and demonstrated prolonged hypouricemic action in animal models compared to allopurinol. nih.govsigmaaldrich.com

Further research on pyrazolo[3,4-d]pyrimidin-3-one derivatives confirmed the importance of the cyanophenyl group. Molecular docking studies showed that the cyano group of the phenyl ring forms a hydrogen bond with key amino acid residues like Asn768, Arg880, and Thr1010 within the active site of the XO enzyme. nih.gov

Table 1: SAR Summary of 1-Phenylpyrazole (B75819) Analogues as Xanthine Oxidase Inhibitors

| Scaffold | Substitution on Cyanophenyl Ring | Effect on Activity | Reference |

| 1-(3-Cyanophenyl)-1H-pyrazole-4-carboxylic acid | Large alkoxy group (e.g., neopentyloxy) at position 4 | Crucial for potent XO inhibition | researchgate.net, nih.gov |

| 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | Cyano group at position 3 | Forms H-bonds with active site residues (Asn768, Arg880, Thr1010) | nih.gov |

Cyclooxygenase-2

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a potentially better gastrointestinal safety profile than non-selective NSAIDs. nih.gov Research into new nicotinic acid derivatives has identified promising candidates for selective COX-2 inhibition.

A study focused on nicotinate (B505614) derivatives revealed that specific structural modifications could produce highly potent and selective COX-2 inhibitors. While not containing a cyanophenyl group, this study on the core nicotinic acid scaffold is highly relevant. Two compounds from the series, 4c and 4f , demonstrated COX-2 inhibitory activity equipotent to the well-known drug celecoxib. Furthermore, these compounds exhibited selectivity indices for COX-2 that were 1.8 to 1.9 times higher than that of celecoxib, indicating a strong preference for inhibiting COX-2 over the related COX-1 enzyme. The most potent compound in vivo, 4f , showed anti-inflammatory activity comparable to reference drugs and had a safe gastric profile in animal studies.

Table 2: Potency of Selected Nicotinate Derivatives as COX-2 Inhibitors

| Compound | COX-2 Inhibition | Selectivity Index vs. Celecoxib | Reference |

| 3b | Potent | Preferential for COX-2 | |

| 3e | Potent | Preferential for COX-2 | |

| 4c | Equipotent to Celecoxib | 1.8-1.9x higher | |

| 4f | Equipotent to Celecoxib | 1.8-1.9x higher |

Receptor Modulators

The cyanophenyl-pyridine framework is also a key structural element in the development of modulators for various neurotransmitter and nuclear receptors.

Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of central nervous system functions. nih.gov The analogue NS9283, which is 3-(3-pyridyl)-5-(3-cyanophenyl)-1,2,4-oxadiazole, is a selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nAChR subtype. nih.gov This compound binds to a unique site at the interface between two α4 subunits. nih.govnih.gov

SAR studies on NS9283 have explored the role of the 3-cyanophenyl moiety. nih.gov Researchers designed and synthesized new analogues where this group was modified. The results showed that nearly all analogues maintained positive modulatory effects on the (α4)3(β2)2 nAChR. nih.gov Specifically, replacing the 3-cyanophenyl group with a 3-nitrophenyl, 4-cyanophenyl, or N-formyl-4-piperidinyl group resulted in compounds that showed the same efficacy as the parent NS9283, although they were less potent. nih.gov This highlights that while the 3-cyanophenyl group is important for high potency, modifications are tolerated and can be used to fine-tune the pharmacological profile. nih.gov

Table 3: SAR of NS9283 Analogues at the (α4)3(β2)2 nAChR

| Original Moiety | Replacement Moiety | Effect on Activity | Reference |

| 3-Cyanophenyl | 3-Nitrophenyl | Same efficacy, lower potency | nih.gov |

| 3-Cyanophenyl | 4-Cyanophenyl | Same efficacy, lower potency | nih.gov |

| 3-Cyanophenyl | N-formyl-4-piperidinyl | Same efficacy, lower potency | nih.gov |

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

Based on the available research, specific structure-activity relationship investigations for this compound analogues as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) have not been reported.

Cannabinoid Receptor 1 (CB1R)

The CB1 receptor, a G-protein coupled receptor highly expressed in the brain, is involved in regulating processes like metabolism, pain, and addiction. nih.govmdpi.com Several potent and selective CB1 receptor modulators incorporate a cyanophenyl group in their structure.

For instance, (-)-3-(4-chlorophenyl)-N'-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine is a potent and selective CB1 antagonist with nanomolar affinity. nih.gov In other series of diaryl urea-based negative allosteric modulators (NAMs), the position of the cyano group was found to be important for activity. One study showed that a 3-cyano analog exhibited a modest enhancement in potency compared to the 4-cyano analog.

Development of Selective Analogues for Specific Biological Targets

The development of analogues of this compound has focused on achieving selectivity for specific biological targets to enhance therapeutic potential and minimize off-target effects.

A prime example is the work on NS9283 analogues for nAChR modulation. NS9283 itself is highly selective, targeting the (α4)3(β2)2 nAChR subtype due to its specific binding at the α4-α4 subunit interface. nih.gov The design of further analogues aimed to build a class of compounds with the same selective activity profile, thereby consolidating the druggability of this unique binding site. nih.gov This research demonstrates a clear strategy of leveraging a known selective compound to develop new chemical entities with a refined and predictable target engagement.

In the field of enzyme inhibition, the development of 1-phenylpyrazole derivatives as XO inhibitors showcases the drive for both potency and selectivity. The identification of Y-700, with its specific 3-cyano-4-neopentyloxyphenyl substitution, as a highly potent inhibitor with long-lasting effects in vivo, underscores the success of targeted chemical modifications. nih.govsigmaaldrich.com This compound's design was based on achieving optimal interactions within the XO active site, leading to superior performance over older, less selective drugs like allopurinol. nih.gov

Similarly, the creation of nicotinate derivatives as selective COX-2 inhibitors illustrates a successful approach to avoiding the adverse effects associated with non-selective enzyme inhibition. nih.gov By fine-tuning the structure of the nicotinic acid scaffold, researchers developed compounds like 4c and 4f that not only showed high potency but also a significantly greater selectivity for COX-2 over COX-1 compared to established drugs. nih.gov This targeted approach is crucial for developing safer anti-inflammatory agents.

Mechanistic Studies on Enzyme Inhibition and Receptor Modulation by 2 3 Cyanophenyl Nicotinic Acid Analogues

Enzyme Kinetic Analysis

Enzyme kinetic studies are fundamental to characterizing the inhibitory action of compounds like 2-(3-cyanophenyl)nicotinic acid analogues. These analyses reveal the mode of inhibition and the kinetics of the interaction, providing insights into the inhibitor's mechanism of action.

The type of enzyme inhibition describes how an inhibitor binds to an enzyme and affects its interaction with the substrate. The primary types are competitive, non-competitive, and mixed inhibition. jackwestin.com

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and reduces the enzyme's activity. wikipedia.orgnih.gov In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. wikipedia.org This binding changes the enzyme's conformation, reducing its maximal rate (Vmax) without affecting the substrate's binding affinity (Km). wikipedia.org

Mixed Inhibition: This is a more general form of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. jackwestin.comwikipedia.org It is termed "mixed" because it combines features of competitive and uncompetitive inhibition. wikipedia.org Depending on its preference, a mixed inhibitor can alter both the Vmax and the Km of the reaction. wikipedia.org

Studies on nicotinic acid, the parent compound for this class of analogues, have demonstrated specific types of inhibition against certain enzymes. For instance, research on diacylglycerol O-acyltransferase 2 (DGAT2) revealed that niacin acts as a non-competitive inhibitor. nih.govresearchgate.netsigmaaldrich.com This was determined through enzyme kinetic studies where the apparent Vmax decreased in the presence of niacin, while the apparent Km remained constant. nih.govresearchgate.net Such findings are often visualized using a Lineweaver-Burk plot, which provides a graphical representation of the inhibition type. nih.govresearchgate.net

Table 1: Characteristics of Different Enzyme Inhibition Types

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Active Site | Unchanged | Increases |

| Non-competitive | Allosteric Site | Decreases | Unchanged |

| Mixed | Allosteric Site | Decreases | Varies (Increases or Decreases) |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

Enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. nih.gov

Reversible Inhibition: This is characterized by a rapid equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex. The inhibitory effect can be reversed by removing the inhibitor. The inhibition types discussed previously (competitive, non-competitive, mixed) are typically forms of reversible inhibition. nih.gov

Irreversible Inhibition: This involves the inhibitor binding tightly to the enzyme, often through the formation of a covalent bond, leading to a time-dependent inactivation of the enzyme. nih.govnih.gov The kinetics of irreversible inhibition are often characterized by the parameters KI (the initial reversible binding affinity) and kinact (the maximum rate of inactivation). nih.gov The ratio kinact/KI represents the efficiency of the covalent modification and is a critical parameter for evaluating irreversible inhibitors. nih.gov

The inhibition of enzymes like Cytochrome P450 by nicotinic acid appears to be reversible, occurring via coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov Similarly, the inhibition of DGAT2 by niacin is also reversible and non-competitive. nih.govresearchgate.netcaldic.com In contrast, some synthetic inhibitors of matrix metalloproteinases (MMPs) are designed to be irreversible, forming strong chelating bonds with the zinc ion in the enzyme's active site. nih.gov

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of this compound analogues is key to understanding their biological effects. Research has focused on several key areas, including G protein-coupled receptors and enzymes involved in metabolic pathways.

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are major drug targets, involved in a vast number of physiological processes. researchgate.netnih.govmdpi.commdpi.comresearchgate.net Nicotinic acid is known to exert many of its effects through the activation of specific GPCRs, namely the hydroxycarboxylic acid receptors HCA2 (also known as GPR109A or Niacin Receptor 1) and, to a lesser extent, HCA3. nih.govwikipedia.orgnih.govfrontiersin.org

HCA2 is a high-affinity receptor for nicotinic acid and is predominantly expressed on adipocytes and immune cells. nih.govfrontiersin.org Upon activation by an agonist like nicotinic acid, HCA2 couples to Gi proteins, which leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Structural studies of the HCA2-Gi signaling complex have provided detailed insights into the ligand binding pocket and the conformational changes that lead to receptor activation. nih.govnih.gov